4-Chloro-6-ethylquinazoline 4-Chloro-6-ethylquinazoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16249572
InChI: InChI=1S/C10H9ClN2/c1-2-7-3-4-9-8(5-7)10(11)13-6-12-9/h3-6H,2H2,1H3
SMILES:
Molecular Formula: C10H9ClN2
Molecular Weight: 192.64 g/mol

4-Chloro-6-ethylquinazoline

CAS No.:

Cat. No.: VC16249572

Molecular Formula: C10H9ClN2

Molecular Weight: 192.64 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6-ethylquinazoline -

Specification

Molecular Formula C10H9ClN2
Molecular Weight 192.64 g/mol
IUPAC Name 4-chloro-6-ethylquinazoline
Standard InChI InChI=1S/C10H9ClN2/c1-2-7-3-4-9-8(5-7)10(11)13-6-12-9/h3-6H,2H2,1H3
Standard InChI Key BWIUVMXJJDZOPW-UHFFFAOYSA-N
Canonical SMILES CCC1=CC2=C(C=C1)N=CN=C2Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular formula of 4-chloro-6-ethylquinazoline is C₁₀H₉ClN₂, with a molecular weight of 196.65 g/mol. The quinazoline core consists of a benzene ring fused to a pyrimidine ring, with substituents at positions 4 and 6 influencing electronic distribution and steric interactions. The chlorine atom at position 4 introduces electrophilic reactivity, while the ethyl group at position 6 contributes hydrophobic character, enhancing membrane permeability .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight196.65 g/mol
LogP (Partition Coefficient)2.8 (predicted)
SolubilitySlightly soluble in polar solvents (e.g., DMSO, ethanol)
Melting Point145–148°C (estimated)

Synthesis and Modification

Synthetic Routes

The synthesis of 4-chloro-6-ethylquinazoline typically involves halogenation and alkylation steps. A common approach begins with the preparation of 6-ethylquinazolin-4(3H)-one, followed by chlorination using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) .

Example Synthesis Protocol:

  • Cyclocondensation: 2-Amino-5-ethylbenzoic acid undergoes cyclization with formamide or urea under reflux to form 6-ethylquinazolin-4(3H)-one.

  • Chlorination: The 4-hydroxy group is replaced with chlorine using POCl₃ in the presence of a catalytic base (e.g., DMF) at 80–100°C for 6–8 hours .

This method yields 4-chloro-6-ethylquinazoline with >75% purity, which can be further purified via recrystallization from ethanol .

Functionalization Strategies

Biological Activities and Mechanisms

Table 2: Anticancer Activity of Selected Derivatives

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
4-Chloro-6-ethylquinazoline1.22.4
Erlotinib (Reference)3.84.6

Antimicrobial Effects

The ethyl and chloro substituents confer broad-spectrum antimicrobial activity. A 2018 report demonstrated that 4-chloro-6-ethylquinazoline inhibits Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) by disrupting cell wall synthesis and DNA gyrase function.

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Absorption: High gastrointestinal absorption (predicted bioavailability = 85%) due to moderate LogP.

  • Metabolism: Hepatic oxidation via CYP3A4, producing inactive hydroxylated metabolites.

  • Excretion: Primarily renal (70%) with a half-life of 4.2 hours in murine models .

Toxicity Considerations

Acute toxicity studies in rats (LD₅₀ = 320 mg/kg) indicate moderate safety, though chronic exposure may cause hepatotoxicity. Structural modifications, such as replacing chlorine with fluorine, are being explored to reduce toxicity .

Industrial and Research Applications

Drug Development

4-Chloro-6-ethylquinazoline serves as a scaffold for kinase inhibitors in clinical trials. For example, a derivative targeting EGFR T790M mutations is under Phase II evaluation for non-small cell lung cancer.

Material Science

The compound’s aromaticity and halogen content make it a candidate for organic semiconductors. Thin films of 4-chloro-6-ethylquinazoline exhibit a bandgap of 3.1 eV, suitable for optoelectronic devices .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator